![molecular formula C13H14F3NO B2602185 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 2197054-23-0](/img/structure/B2602185.png)

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

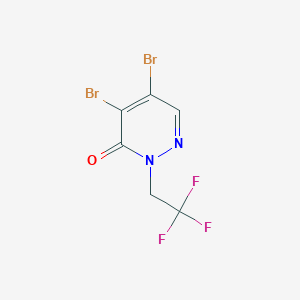

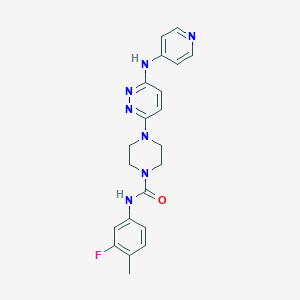

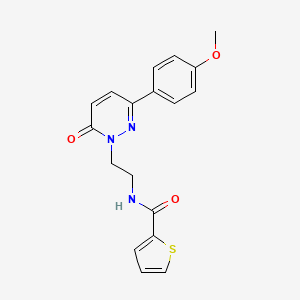

The compound “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” seems to be a complex organic molecule. Trifluoromethyl groups are often used in organic chemistry due to their unique properties . They belong to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” would likely be complex due to the presence of the trifluoromethyl group and the spiro[indole-3,4’-oxane] moiety. Trifluoromethyl groups are known to have unique physicochemical properties due to the combination of the small size of the fluorine atom (which is the next smallest atom after hydrogen) and its large electronegativity .

Wissenschaftliche Forschungsanwendungen

Comparative Photodegradation Study

A study compared the photodegradation between spiro[indoline-oxazine] derivatives and other related compounds, shedding light on their photostability and the mechanisms of degradation under UV light. This research is significant for applications requiring stable photochromic materials, such as in optical devices or sensors (Baillet, Giusti, & Guglielmetti, 1993).

Oxyfunctionalization of Hydrocarbons

Another study employed powerful methyl(trifluoromethyl)dioxirane for the direct oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties. This work emphasizes the compound's utility in selectively oxidizing hydrocarbons, a crucial step in synthesizing complex organic molecules with potential pharmaceutical applications (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003).

Epoxidation of Enol Ethers

The use of isolated methyl trifluoromethyl dioxirane for the epoxidation of enol ethers was explored, resulting in spirooxiranes with high yields. This method highlights the importance of such compounds in synthesizing epoxides, which are valuable intermediates in organic synthesis (Troisi, Cassidei, Lopez, Mello, & Curci, 1989).

Preparation of 2-Indolyl Triflates

Research on the treatment of oxindole with trifluoromethanesulfonic acid anhydride to produce 1-(trifluoromethanesulfonyl)indol-2-y1 trifluoromethanesulfonate demonstrates the compound's role in creating functionalized indoles, which are valuable in medicinal chemistry (Conway & Gribble, 1992).

Synthesis of Spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines]

A study on the efficient synthesis of novel spiro compounds via three-component reactions showcases the compound's utility in generating complex molecular architectures. These findings have implications for the development of new materials and pharmaceuticals (Wang & Yan, 2014).

Safety And Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Similar precautions would likely apply to “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]”.

Zukünftige Richtungen

While the future directions for “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” are not specified in the search results, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-17-10)4-6-18-7-5-12/h1-3,17H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMVSTVUBUZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602102.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)

![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)